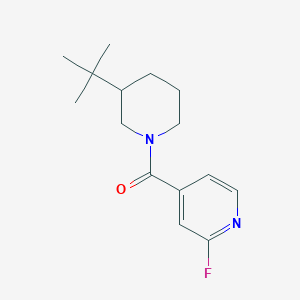
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as TFP, is a pyridine derivative that has a tert-butylpiperidine-1-carbonyl group attached to it. TFP has been extensively studied for its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and by inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is its potent antitumor activity, which makes it a potential candidate for the development of anticancer drugs. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine, including the development of more efficient and cost-effective synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of this compound, as well as its potential side effects.
Méthodes De Synthèse
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira cross-coupling reaction. One of the most commonly used methods for synthesizing this compound is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoropyridine with tert-butylpiperidine-1-carboxylate in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. This compound has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
(3-tert-butylpiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-15(2,3)12-5-4-8-18(10-12)14(19)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNZIOPESLKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(C1)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424235.png)
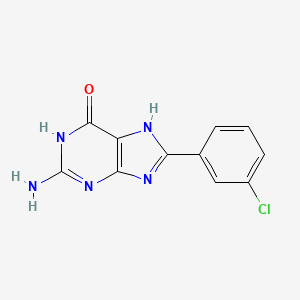

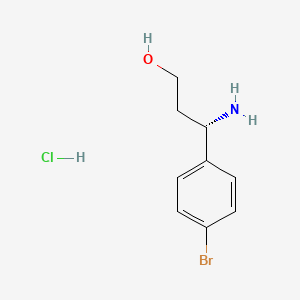
![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)
![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)
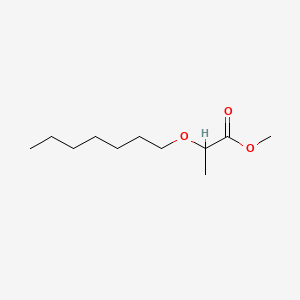
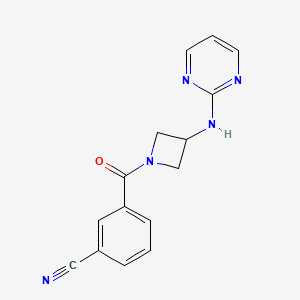
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)
![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
